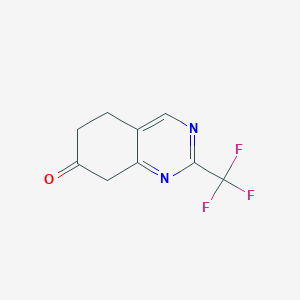
2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one is a compound that features a trifluoromethyl group attached to a quinazolinone core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable motif in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding selectivity of compounds .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, utilizing reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and improved yields. The use of robust catalysts and optimized reaction parameters is crucial for achieving high efficiency and selectivity in the production process .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, often through hydrophobic interactions and hydrogen bonding . This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds also contain a trifluoromethyl group and are used as intermediates in organic synthesis.
Trifluoromethyl ketones: Known for their use in medicinal chemistry, these compounds share similar properties with 2-(Trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one.
Uniqueness
What sets this compound apart is its quinazolinone core, which provides a unique scaffold for further functionalization and exploration in various scientific fields . The combination of the trifluoromethyl group with the quinazolinone structure enhances its potential for diverse applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C9H7F3N2O |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
2-(trifluoromethyl)-6,8-dihydro-5H-quinazolin-7-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8-13-4-5-1-2-6(15)3-7(5)14-8/h4H,1-3H2 |
InChIキー |
RSGDIJKNHIGCJR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CN=C(N=C2CC1=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Chloro-7-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14866622.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
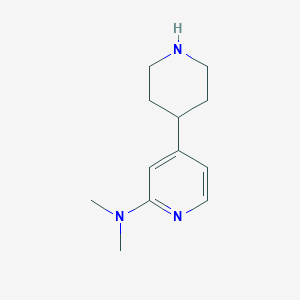
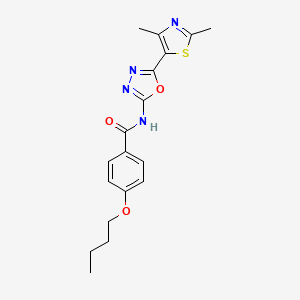
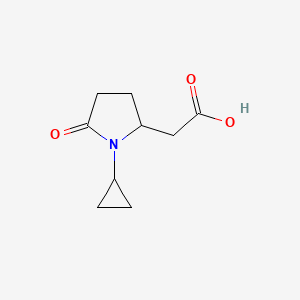
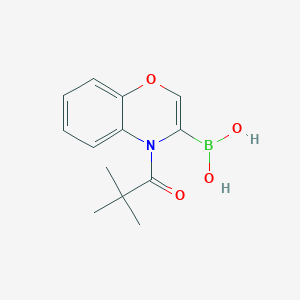
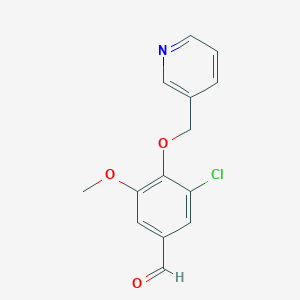
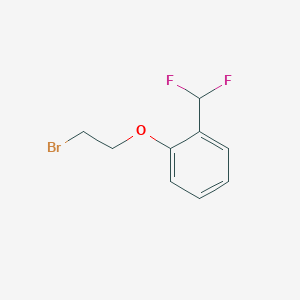
![(But-3-en-1-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B14866681.png)
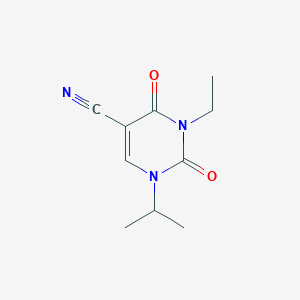
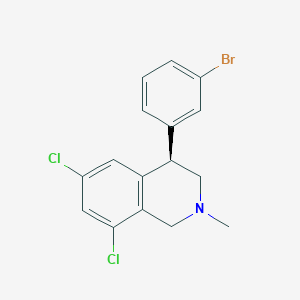
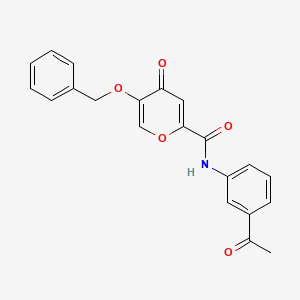
![2-Iodo-4,5,6,7-tetrahydrothieno[2,3-C]pyridine](/img/structure/B14866709.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B14866715.png)
